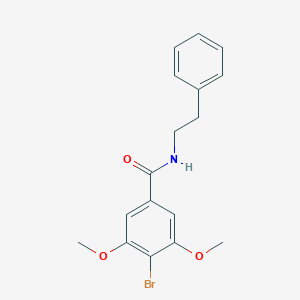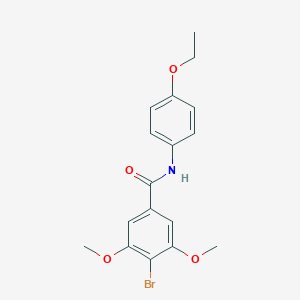
N-Phenyl-N-(beta-oxophenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(beta-oxophenethyl)acetamide, commonly known as PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.28 g/mol. PPA is known for its potential therapeutic applications due to its unique structure and mechanism of action.
Mécanisme D'action
PPA exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response. PPA has been shown to selectively inhibit HDAC6, which plays a critical role in regulating protein degradation and cell motility.
Biochemical and Physiological Effects:
PPA has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and downregulating anti-apoptotic proteins. PPA has also been shown to reduce oxidative stress and inflammation in neurodegenerative disease models by upregulating antioxidant enzymes and inhibiting pro-inflammatory cytokines. Additionally, PPA has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PPA has several advantages as a research tool, including its potent HDAC inhibitory activity, selectivity for HDAC6, and ability to cross the blood-brain barrier. However, PPA also has limitations, including its low aqueous solubility, potential toxicity at high doses, and lack of specificity for other HDAC isoforms.
Orientations Futures
Future research on PPA should focus on its potential therapeutic applications in other diseases, including autoimmune disorders, inflammatory diseases, and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PPA's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel HDAC inhibitors based on the structure of PPA could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
PPA can be synthesized through a multistep reaction involving the condensation of benzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the N-phenylation of the intermediate product with phenylmagnesium bromide.
Applications De Recherche Scientifique
PPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that PPA exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. PPA has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress in Alzheimer's and Parkinson's disease models.
Propriétés
Nom du produit |
N-Phenyl-N-(beta-oxophenethyl)acetamide |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Clé InChI |
KVOZUEGVIVYYBO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
